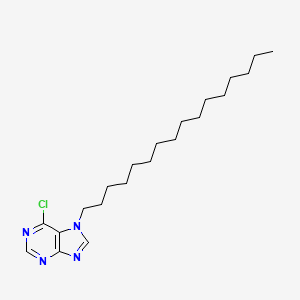
6-Chloro-7-hexadecylpurine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-7-hexadecylpurine is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 6th position and a hexadecyl group at the 7th position of the purine ring. Purine derivatives are known for their significant biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-hexadecylpurine typically involves the alkylation of 6-chloropurine with a hexadecyl halide. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) under basic conditions. The base, often potassium carbonate (K2CO3), facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified using chromatographic techniques to isolate the compound.
化学反応の分析
Types of Reactions: 6-Chloro-7-hexadecylpurine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, leading to the formation of different purine derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in the presence of a base (e.g., K2CO3) in DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products:
Nucleophilic Substitution: Formation of substituted purines.
Oxidation and Reduction: Formation of oxidized or reduced purine derivatives.
Coupling Reactions: Formation of biaryl or other coupled products.
科学的研究の応用
6-Chloro-7-hexadecylpurine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 6-Chloro-7-hexadecylpurine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
6-Chloropurine: A simpler derivative with a chlorine atom at the 6th position but lacking the hexadecyl group.
7-Deazapurine Derivatives: Compounds with modifications at the 7th position of the purine ring, often studied for their biological activities.
Uniqueness: 6-Chloro-7-hexadecylpurine is unique due to the presence of both a chlorine atom and a long alkyl chain, which can significantly influence its chemical properties and biological activities. The hexadecyl group increases the compound’s lipophilicity, potentially enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins.
特性
CAS番号 |
68180-17-6 |
|---|---|
分子式 |
C21H35ClN4 |
分子量 |
379.0 g/mol |
IUPAC名 |
6-chloro-7-hexadecylpurine |
InChI |
InChI=1S/C21H35ClN4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-18-25-21-19(26)20(22)23-17-24-21/h17-18H,2-16H2,1H3 |
InChIキー |
OFKXTDHWDQUOMX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCN1C=NC2=C1C(=NC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















